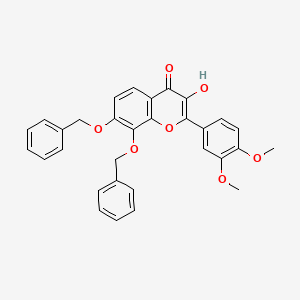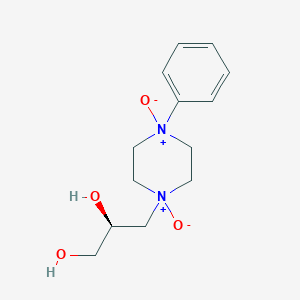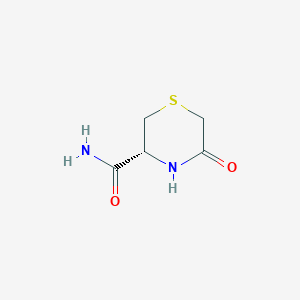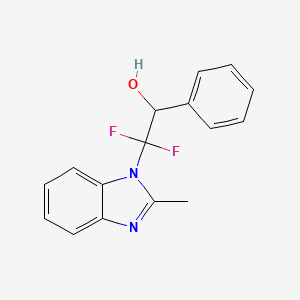
6-Phthalimidopenicillanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phthalimidopenicillanic acid is a derivative of penicillin, a well-known β-lactam antibiotic. This compound is characterized by the presence of a phthalimido group attached to the penicillanic acid nucleus. The phthalimido group provides enhanced stability to the β-lactam ring, making it a valuable intermediate in the synthesis of various penicillin derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phthalimidopenicillanic acid typically involves the reaction of 6-aminopenicillanic acid with phthalic anhydride. This reaction is carried out under mild conditions to ensure the integrity of the β-lactam ring. The reaction can be represented as follows:
6-aminopenicillanic acid+phthalic anhydride→6-Phthalimidopenicillanic acid
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
6-Phthalimidopenicillanic acid undergoes various chemical reactions, including:
Hydrazinolysis: This reaction involves the cleavage of the phthalimido group using hydrazine, leading to the formation of 6-aminopenicillanic acid.
Substitution Reactions: The phthalimido group can be substituted with other functional groups to create new penicillin derivatives.
Common Reagents and Conditions
Hydrazine: Used in hydrazinolysis to remove the phthalimido group.
Acid Chlorides and Anhydrides: Used in substitution reactions to introduce new functional groups.
Major Products Formed
6-Aminopenicillanic Acid: Formed by hydrazinolysis of this compound.
Various Penicillin Derivatives: Formed by substitution reactions.
Applications De Recherche Scientifique
6-Phthalimidopenicillanic acid is widely used in scientific research due to its stability and versatility. Some of its applications include:
Antibiotic Development: Used as an intermediate in the synthesis of new penicillin derivatives with improved antibacterial properties.
Biological Studies: Employed in studies investigating the mechanisms of β-lactam antibiotics.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The primary mechanism of action of 6-Phthalimidopenicillanic acid involves its conversion to 6-aminopenicillanic acid, which then acts as a precursor for various penicillin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminopenicillanic Acid: The parent compound from which 6-Phthalimidopenicillanic acid is derived.
Phthalisoimido-penicillin Amide: Another derivative with similar stability but different reactivity.
Uniqueness
This compound is unique due to its enhanced stability provided by the phthalimido group. This stability allows it to undergo various chemical reactions that are otherwise impracticable with other penicillin derivatives .
Propriétés
Numéro CAS |
20425-27-8 |
|---|---|
Formule moléculaire |
C16H14N2O5S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-(1,3-dioxoisoindol-2-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-16(2)10(15(22)23)18-13(21)9(14(18)24-16)17-11(19)7-5-3-4-6-8(7)12(17)20/h3-6,9-10,14H,1-2H3,(H,22,23)/t9-,10+,14-/m1/s1 |
Clé InChI |
LNVKHOIUIPPOFH-ISTVAULSSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)



![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)


![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)




